Ácido 4-acetamido-2-aminobenzoico

Descripción general

Descripción

4-Acetamido-2-aminobenzoic acid (4-AABA) is a synthetic organic compound with a wide range of uses in scientific research. It is primarily used in the synthesis of various compounds, including drugs, hormones, and other biologically active molecules. 4-AABA is also used as a reagent in biochemical and physiological experiments, and has been used to study the mechanism of action of various compounds.

Aplicaciones Científicas De Investigación

Bloque de Construcción Farmacéutico

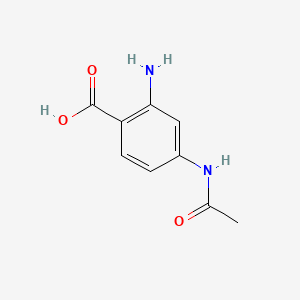

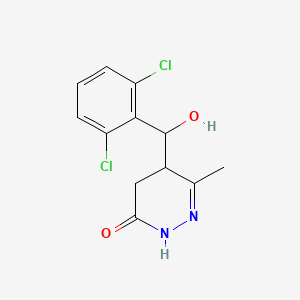

Ácido 4-acetamido-2-aminobenzoico: sirve como un bloque de construcción versátil en productos farmacéuticos debido a su flexibilidad estructural. Puede sufrir sustituciones tanto en los grupos amino como carboxilo, lo que lo hace ideal para desarrollar una amplia gama de moléculas novedosas con posibles aplicaciones médicas {svg_1}.

Agente Anticancerígeno

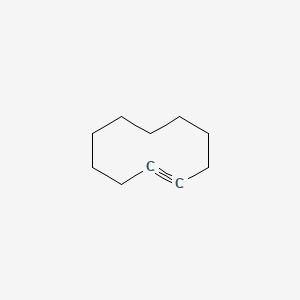

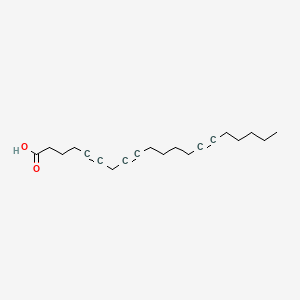

La investigación ha indicado que los derivados del This compound exhiben propiedades anticancerígenas. Un estudio in vitro mostró una actividad significativa de un compuesto derivado del This compound con valores prometedores de IC50, lo que sugiere su potencial como agente terapéutico en el tratamiento del cáncer {svg_2}.

Tratamiento de la Enfermedad de Alzheimer

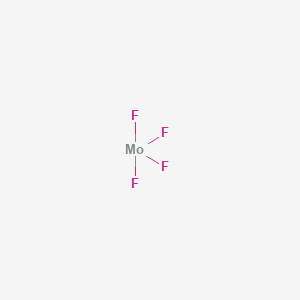

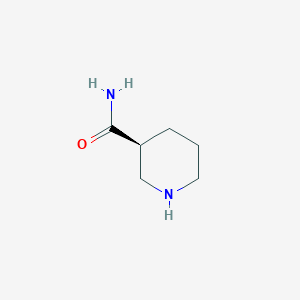

Los compuestos basados en This compound se han estudiado por sus efectos anti-Alzheimer. Estos compuestos han mostrado actividad inhibitoria contra las enzimas involucradas en la progresión de la enfermedad, ofreciendo una posible vía para el tratamiento {svg_3}.

Aplicaciones Antimicrobianas

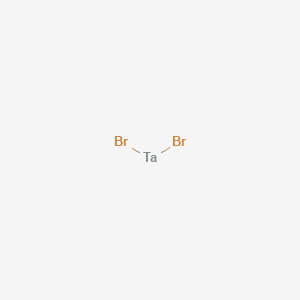

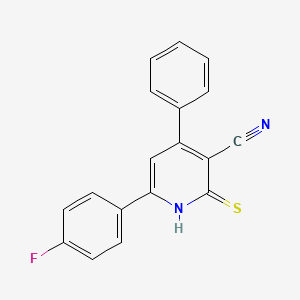

Las propiedades antimicrobianas de los derivados del This compound los convierten en candidatos para desarrollar nuevos agentes antibacterianos y antivirales. Su capacidad para dirigirse a procesos microbianos específicos puede conducir a nuevos tratamientos para infecciones {svg_4}.

Desarrollo de Biosensores

This compound: se utiliza en el desarrollo de biosensores. Se ha investigado la electropolymerización de este compuesto en electrodos para crear plataformas funcionalizadas electroquímicamente para la inmovilización de biomoléculas {svg_5}.

Estudios de Farmacocinética

Este compuesto también es fundamental en los estudios de farmacocinética. Se ha desarrollado un método analítico validado mediante LC-MS/MS para determinar el This compound en estudios piloto de farmacocinética en cerdos, lo que indica la rápida absorción y eliminación del compuesto, lo cual es crucial para el desarrollo de fármacos {svg_6}.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is the acetyl derivative of para-aminobenzoic acid (paba) . PABA is a key compound in the synthesis of folic acid, which is essential for bacterial growth . Therefore, it’s plausible that 4-Acetamido-2-aminobenzoic acid might interact with the same biochemical pathways.

Mode of Action

Given its structural similarity to PABA, it might interfere with the synthesis of folic acid, similar to how sulfonamides work . Sulfonamides are known to compete with PABA for incorporation into folic acid , inhibiting bacterial growth.

Biochemical Pathways

If it acts similarly to paba, it could impact the synthesis of folic acid, a crucial component for dna replication in bacteria .

Result of Action

If it acts similarly to PABA, it could potentially inhibit bacterial growth by interfering with folic acid synthesis .

Análisis Bioquímico

Biochemical Properties

4-Acetamido-2-aminobenzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of folate. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are involved in the conversion of chorismate to para-aminobenzoic acid in bacteria . These interactions are essential for the production of folate, a vital cofactor in various metabolic processes.

Cellular Effects

4-Acetamido-2-aminobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of folate, which is crucial for DNA synthesis and repair. This compound can modulate cell function by influencing the availability of folate, thereby impacting cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of 4-Acetamido-2-aminobenzoic acid involves its interaction with enzymes and other biomolecules. It acts as a substrate for enzymes involved in folate synthesis, facilitating the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for the production of folate, which is necessary for various cellular functions, including DNA synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetamido-2-aminobenzoic acid can change over time The stability and degradation of this compound are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Acetamido-2-aminobenzoic acid vary with different dosages in animal models. At lower doses, it has been observed to support normal cellular functions by facilitating folate synthesis. At higher doses, it can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

4-Acetamido-2-aminobenzoic acid is involved in the metabolic pathways related to folate synthesis. It interacts with enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase, which are essential for the conversion of chorismate to para-aminobenzoic acid. This interaction is crucial for maintaining the metabolic flux and ensuring the availability of folate for various cellular processes .

Transport and Distribution

Within cells and tissues, 4-Acetamido-2-aminobenzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for biochemical reactions. The localization and accumulation of this compound within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of 4-Acetamido-2-aminobenzoic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .

Propiedades

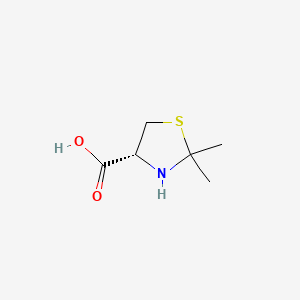

IUPAC Name |

4-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQWBWVICSDDSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195714 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43134-76-5 | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylamino-2-aminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.2.0]octa-2,4-diene](/img/structure/B1206685.png)

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1206703.png)

![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)